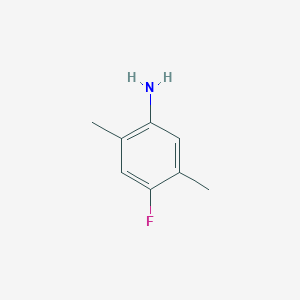
4-Fluoro-2,5-dimethylaniline
説明
4-Fluoro-2,5-dimethylaniline is a chemical compound with the molecular formula C8H10FN and a molecular weight of 139.17 . It is used in various applications, including as an intermediate in chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a fluoro group at the 4th position and two methyl groups at the 2nd and 5th positions . The compound has a boiling point of 98-99 °C (at 14 Torr pressure) and a density of 1.083±0.06 g/cm3 .Physical And Chemical Properties Analysis
This compound has a boiling point of 98-99 °C (at 14 Torr pressure) and a density of 1.083±0.06 g/cm3 . Its pKa is predicted to be 4.63±0.10 .科学的研究の応用
1. Electronic Spectra and Excited-State Dynamics
The electronic transitions of 4-fluoro-N,N-dimethylaniline (FDMA) have been extensively studied, revealing insights into photo-induced intramolecular charge transfer (ICT). FDMA exhibits dual fluorescence from a ππ* state and a twisted intramolecular charge transfer (TICT) state, with similar lifetimes for both emission bands. These findings are significant for understanding the mechanisms of photo-induced charge transfer in similar compounds (Fujiwara et al., 2013).
2. Fluorescence Behavior Analysis
Contradictory experimental investigations on the fluorescence behavior of FDMA prompted further research. High-level quantum chemical methods were used to examine the deactivation pathways of photoexcited FDMA. The results showed initial population of the bright S2 (ππ*) state of FDMA relaxes to a linear, almost planar S1 state minimum, challenging previous findings (Bohnwagner & Dreuw, 2017).
3. Photodehalogenation Studies
Research on the photodehalogenation of fluoro or chlorobenzene derivatives, including 4-fluoro-N,N-dimethylaniline, has been significant in understanding the generation of triplet and singlet phenyl cations and potentially benzyne. These studies have implications for the synthesis and behavior of related compounds under various conditions (Protti et al., 2012).
Safety and Hazards
4-Fluoro-2,5-dimethylaniline is considered hazardous. It is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and use only outdoors or in a well-ventilated area . It is also recommended to wear personal protective equipment/face protection and take precautionary measures against static discharges .
作用機序
Mode of Action
Anilines and their derivatives generally act through electrophilic aromatic substitution reactions . The presence of electron-donating methyl groups and an electron-withdrawing fluorine atom on the aromatic ring could influence the reactivity of this compound.
Biochemical Pathways
Anilines and their derivatives can participate in various biochemical reactions, including those involving cytochrome p450 enzymes, leading to the formation of reactive metabolites .
Pharmacokinetics
Anilines and their derivatives are generally well absorbed and can be metabolized by various enzymatic processes, including oxidation and conjugation reactions .
Action Environment
The action, efficacy, and stability of 4-Fluoro-2,5-dimethylaniline can be influenced by various environmental factors . These can include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the biological system in which the compound is present.
特性
IUPAC Name |
4-fluoro-2,5-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSLBELJYPLIHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201301372 | |
| Record name | 4-Fluoro-2,5-dimethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1737-69-5 | |
| Record name | 4-Fluoro-2,5-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1737-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2,5-dimethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



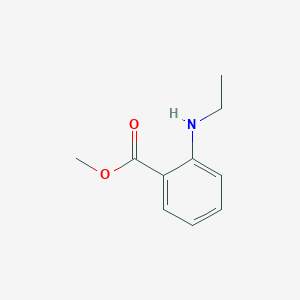

![2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxamide](/img/structure/B3245910.png)
![1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one](/img/structure/B3245911.png)

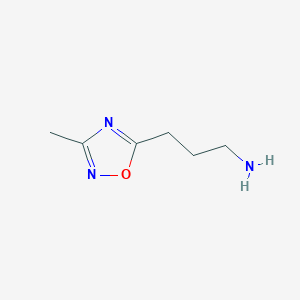
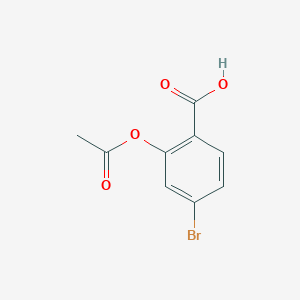
![(2S)-3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B3245972.png)

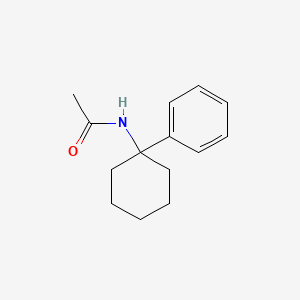
![Benzo[b]thiophene-7-acetonitrile](/img/structure/B3245991.png)


